5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole

Übersicht

Beschreibung

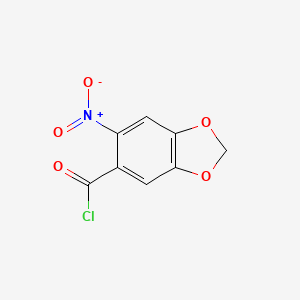

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .

Molecular Structure Analysis

The InChI code for 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole has a molecular weight of 201.57 . More specific physical and chemical properties might be available in specialized chemical databases or literature .Wissenschaftliche Forschungsanwendungen

Oxidation Catalyst

The compound has been utilized as an effective oxidation catalyst for transforming alcohols into aldehydes or ketones. This process is facilitated by various trivalent iodine compounds derived from substituted 2-iodobenzoic acids, among which 5-chloro variants play a significant role. The oxidation method stands out for its simplicity in product isolation and the recyclability of the reagents, marking a significant advance in organic synthesis techniques (Iinuma, Moriyama, & Togo, 2014).

Structural Analysis

Structural studies of derivatives of 5-(chloro)carbonyl-6-nitro-1,3-benzodioxole have revealed detailed molecular conformations and interactions. For example, research on 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile has provided insights into the orientation of nitro groups relative to the benzodioxole ring, showcasing the compound's planar structure and its potential for forming specific crystalline arrangements through hydrogen bonding (Karthikeyan, Sethusankar, Devaraj, & Bakthadoss, 2011).

Anticancer and Antibacterial Potential

The benzodioxole moiety, as part of eco-sustainable synthesized compounds, has shown promising anticancer, antibacterial, and DNA-binding properties. A specific focus has been on derivatives of 5-(chloro)carbonyl-6-nitro-1,3-benzodioxole for their potential as anticancer and antibacterial agents. These compounds have been highlighted for their effective synthesis methods and potential in medical research, indicating a path for developing new therapeutic agents with lower side effects (Gupta et al., 2016).

Insecticidal Synthesis

Research has also delved into the synthesis of derivatives like 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles for insecticidal purposes. These studies aim to develop less toxic, environmentally friendly insecticides leveraging the natural antioxidant activity of the benzodioxole ring. Such research emphasizes the potential of 5-(chloro)carbonyl-6-nitro-1,3-benzodioxole derivatives in creating safer, effective pest control solutions (Sumantri, 2005).

Eigenschaften

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGDBZRBILXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

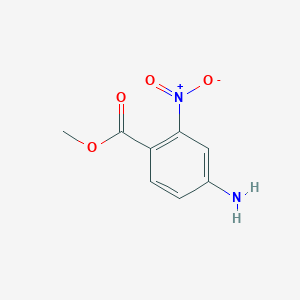

C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574304 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | |

CAS RN |

50425-29-1 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)